1-Benzyl-5,6,7,8-tetrahydroisoquinoline
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Overview
Description
1-Benzyl-5,6,7,8-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and are found in various natural products and synthetic analogs. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5,6,7,8-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring . Another method includes the reduction of isoquinoline derivatives using hydrogenation or other reducing agents .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of decahydroisoquinoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: Isoquinoline derivatives.
Reduction: Decahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
1-Benzyl-5,6,7,8-tetrahydroisoquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as phenylethanolamine N-methyltransferase, which plays a role in the biosynthesis of catecholamines . Additionally, the compound may interact with neurotransmitter receptors and transporters, influencing neuronal signaling and function .
Comparison with Similar Compounds
1-Benzyl-5,6,7,8-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the benzyl group, leading to different biological activities and chemical properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups, which can enhance its neuroprotective effects.
Salsolinol: A naturally occurring tetrahydroisoquinoline derivative with known neurotoxic effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
23974-89-2 |
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Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-benzyl-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-3,6-7,10-11H,4-5,8-9,12H2 |
InChI Key |
RYADLLMZZIQKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
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